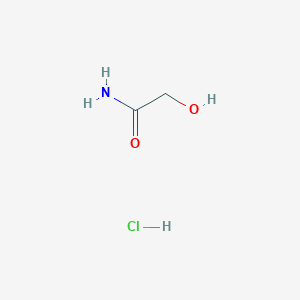

Oxyacetamide hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

62808-40-6 |

|---|---|

Molecular Formula |

C2H6ClNO2 |

Molecular Weight |

111.53 g/mol |

IUPAC Name |

2-hydroxyacetamide;hydrochloride |

InChI |

InChI=1S/C2H5NO2.ClH/c3-2(5)1-4;/h4H,1H2,(H2,3,5);1H |

InChI Key |

MFKMYYPWCWXHBY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Oxyacetamide Hydrochloride

Strategies for the De Novo Synthesis of Oxyacetamide Hydrochloride

The term de novo synthesis refers to the creation of complex molecules from simpler, readily available precursors, as opposed to modifying existing complex structures. wikipedia.org The synthesis of an this compound can be approached in a stepwise manner, focusing first on the formation of the core amide bond and subsequently on the introduction of the hydrochloride salt.

The formation of the central amide bond in the oxyacetamide structure is typically achieved through a condensation reaction. libretexts.org This class of reaction involves the joining of two molecules, often a carboxylic acid and an amine, with the elimination of a small molecule, usually water. libretexts.orgacsgcipr.org

A general and effective strategy involves the coupling of a carboxylic acid containing an ether linkage with a suitable amine. To facilitate this reaction, which can be slow at room temperature, activating agents or catalysts are often employed. libretexts.orgnih.gov These reagents convert the carboxylic acid into a more reactive intermediate, such as an activated ester or an acyl chloride, in situ. nih.govd-nb.info For instance, the synthesis of N-substituted oxyacetamide derivatives can be accomplished by reacting an (alkyloxy)acetic acid with a primary or secondary amine.

Key research findings have demonstrated the efficacy of various coupling reagents in promoting amidation. highfine.com For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling agent used to facilitate the formation of amide bonds under mild conditions. nih.gov In one documented synthesis, 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid was successfully coupled with tert-butyl (2-(2-aminoethoxy)ethyl)carbamate using HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov Another approach involves the use of Lewis acids, such as titanium tetrachloride (TiCl₄), to mediate the direct condensation of carboxylic acids and amines. nih.govd-nb.info

| Reagent/Catalyst | Reaction Type | Key Characteristics | Reference |

|---|---|---|---|

| HATU | Amide Coupling | Highly active uronium-based coupling agent; used for difficult couplings under mild conditions. | nih.gov |

| Titanium Tetrachloride (TiCl₄) | Lewis Acid-Mediated Condensation | Promotes direct amidation between carboxylic acids and amines, often at elevated temperatures. | nih.govd-nb.info |

| Carbonyldiimidazole (CDI) | Mixed Anhydride Method | Activates carboxylic acids by forming highly reactive acyl-imidazole intermediates. | highfine.com |

| Ethyl Chloroformate | Mixed Anhydride Method | Reacts with carboxylic acids to form a mixed anhydride, which then reacts with an amine. | highfine.com |

The hydrochloride salt of an oxyacetamide is typically formed in the final step of the synthesis, particularly when the molecule contains a basic nitrogen atom, such as a primary or secondary amine. This transformation is straightforward and is achieved by treating the free-base form of the amine-containing oxyacetamide with hydrochloric acid (HCl). nih.gov

This acid-base reaction results in the protonation of the amine, forming an ammonium (B1175870) salt which pairs with the chloride ion. The reaction is often carried out in an anhydrous organic solvent, such as dioxane or diethyl ether, to facilitate the precipitation of the hydrochloride salt, which is typically a stable, crystalline solid. nih.gov For example, the deprotection of a Boc-protected amine using 4 M HCl in dioxane not only removes the protecting group but also concurrently forms the final hydrochloride salt in a single step. nih.gov

Directed Functionalization and Cascade Reactions involving Oxyacetamide Moieties

The oxyacetamide group (specifically the O-NHAc moiety) is not merely a passive structural element; it can actively participate in directing further chemical transformations on the molecule to which it is attached. This is particularly valuable in transition metal-catalyzed reactions.

A directing group is a functional group within a substrate that coordinates to a metal catalyst, positioning the catalyst to activate a specific C-H bond, usually one located nearby. rsc.org The oxyacetamide group has emerged as an effective directing group in various transition metal-catalyzed C-H functionalization reactions. researchgate.net

Research has shown that the oxyacetamide moiety can direct the ortho-C-H functionalization of phenols. rsc.org In rhodium(III)-catalyzed reactions, the oxygen and the amide carbonyl of the oxyacetamide group can chelate to the metal center, forming a stable metallacyclic intermediate. This conformation brings a specific ortho-C-H bond of the phenol (B47542) ring into close proximity with the metal, enabling its selective activation and subsequent coupling with various partners, such as heteroarenes. rsc.org Similarly, the oxyacetamide group has been successfully employed in palladium(II)-catalyzed C-H activation of 2,3-enopyranosides for the synthesis of C-2 aryl sugars and in ruthenium(II)-catalyzed remote C-H glycosylation. dntb.gov.uaresearchgate.net

| Metal Catalyst | Substrate Class | Reaction Type | Reference |

|---|---|---|---|

| Rhodium(III) | Phenols | ortho-Heteroarylation | rsc.org |

| Palladium(II) | 2,3-Enopyranosides | C2-Arylation | researchgate.net |

| Ruthenium(II) | Aryl Glycosides | meta-C–H Glycosylation | dntb.gov.ua |

| Iridium | Phenols | ortho-C–H Hydroxylation | researchgate.net |

The use of the oxyacetamide directing group enables highly chemo- and regioselective transformations, meaning the reaction occurs at a specific functional group and a predictable location on the molecular scaffold. nih.govacs.org This control is critical in the synthesis of complex molecules where multiple reactive sites may be present.

In the Rh(III)-catalyzed heteroarylation of phenols, the directing action of the oxyacetamide group ensures that functionalization occurs exclusively at the ortho position relative to the oxyacetamide tether. rsc.org This prevents the formation of meta or para isomers, which might otherwise be favored based on the inherent electronic properties of the phenol ring. researchgate.net This high degree of regioselectivity provides a reliable method for building molecular complexity in a controlled manner. researchgate.net The strategy allows for the late-stage functionalization of natural products and the synthesis of unique molecular structures that would be difficult to access through other synthetic routes. researchgate.net

Design and Synthesis of Complex Architectures Incorporating this compound

The this compound unit is a valuable building block in the design and synthesis of complex, functional molecular architectures. jocpr.comabzena.comnih.gov Its chemical properties—a stable linker containing both hydrogen bond donors and acceptors, and a terminal amine for further conjugation—make it particularly suitable for constructing bifunctional molecules.

A prominent application is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound moiety is frequently incorporated as part of the linker that connects the E3 ligase ligand to the target protein ligand. bio-techne.com For example, molecules such as "Thalidomide 4'-oxyacetamide-alkyl-C2-amine hydrochloride" are synthetic E3 ligand-linker conjugates where the thalidomide-based moiety binds to the cereblon E3 ligase, and the terminal amine of the oxyacetamide linker is used for covalent attachment to a ligand for a target protein. sigmaaldrich.com Similar structures with PEG linkers, like "Thalidomide 4'-oxyacetamide-PEG4-amine," also utilize this core structure. bio-techne.com The oxyacetamide unit has also been used to create modified RNA analogues, demonstrating its versatility in constructing complex biomimetic structures. researchgate.net

| Compound Name | Molecular Class | Role of Oxyacetamide Moiety | Reference |

|---|---|---|---|

| Thalidomide (B1683933) 4'-oxyacetamide-alkyl-C2-amine hydrochloride | PROTAC Building Block | Linker connecting an E3 ligase ligand (thalidomide derivative) to a terminal amine for conjugation. | sigmaaldrich.com |

| Thalidomide 4'-oxyacetamide-PEG4-amine | PROTAC Building Block | Incorporates a PEG spacer into the oxyacetamide linker to modulate properties. | bio-techne.com |

| Oxyacetamide-Linked Dinucleoside | RNA Analogue | Forms the backbone linkage between nucleoside units. | researchgate.net |

Construction of PROTAC-Type Chimeras and Linker Chemistry

This compound plays a crucial role as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is incorporated into functionalized linkers that are conjugated to E3 ligase ligands, most notably derivatives of thalidomide which bind to the cereblon (CRBN) E3 ubiquitin ligase. These constructs provide a reactive handle, typically a terminal amine, for covalent attachment to a ligand targeting a specific protein of interest for degradation.

The oxyacetamide moiety is integrated into the linker structure, which is then attached to the 4-position of the phthalimide (B116566) ring of the thalidomide scaffold. This particular linkage chemistry has been utilized to create a library of "degrader building blocks" with varying linker compositions and lengths. The most common linkers are based on polyethylene (B3416737) glycol (PEG) or simple alkyl chains, which offer control over the solubility, stability, and spatial orientation of the final PROTAC molecule. researchgate.netifsm.ac.innih.gov The terminal amine group on the linker is introduced to facilitate the final conjugation step with the target protein ligand. nih.govthieme-connect.com

The general structure involves the thalidomide unit as the E3 ligase binder, connected via the 4'-oxyacetamide group to a linker chain (e.g., PEG or alkyl), and terminating in a reactive amine hydrochloride salt. thieme-connect.comscribd.com This modular design allows for the systematic variation of the linker to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein. Commercial availability of these pre-functionalized thalidomide-linker conjugates, such as "Thalidomide - linker 2" or "Thalidomide - linker 10", streamlines the development of novel PROTACs. scribd.comresearchgate.net

Table 1: Examples of Oxyacetamide-Containing PROTAC Linker-Ligand Conjugates

| Product Name | Chemical Name | Linker Type | Molecular Formula | CAS Number |

| Thalidomide 4'-oxyacetamide-PEG1-amine | N-[2-(2-Aminoethoxy)ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide | PEG1 | C21H25N4O8 | Not specified |

| Thalidomide 4'-oxyacetamide-PEG2-amine hydrochloride | N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride | PEG2 | Not specified | Not specified |

| Thalidomide 4'-oxyacetamide-PEG3-amine hydrochloride | Not specified | PEG3 | C23H30N4O9.HCl | 2245697-84-9 |

| Thalidomide 4'-oxyacetamide-PEG4-amine hydrochloride | N-(14-Amino-3,6,9,12-tetraoxatetradec-1-yl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride | PEG4 | C25H34N4O10.HCl | 2245697-85-0 |

| Thalidomide 4'-oxyacetamide-alkylC2-amine hydrochloride | N-(2-Aminoethyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride | Alkyl C2 | C17H19ClN4O6 | 2341841-02-7 |

| Thalidomide 4'-oxyacetamide-C1-PEG3-C3-amine hydrochloride | Not specified | PEG3 | Not specified | 2564466-93-7 |

| Thalidomide 4'-oxyacetamide-alkylC6-amine hydrochloride | N-(6-Aminohexyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride | Alkyl C6 | C21H26N4O6.HCl | 2376990-31-5 |

Synthesis of Nucleic Acid Analogues with Oxyacetamide Linkages

The oxyacetamide linkage has been explored as a non-native backbone modification in the synthesis of nucleic acid analogues, aiming to create oligomers with enhanced properties such as nuclease resistance and improved binding affinity to complementary RNA strands. Research in this area has focused on replacing the natural phosphodiester bond with an oxyacetamide bridge, which is both water-soluble and stable under physiological conditions.

A key study by Jabgunde, Dhavale, and colleagues detailed the synthesis of a novel oxyacetamide-modified dinucleoside. Their work describes the creation of a dinucleoside (designated as compound 14 ) featuring a 5'-(S) chirality, a hydrophobic 5'-C-(2-methoxyethyl) group, and a 2'-O-methyl group. The synthesis commenced from D-glucose, which was converted into two key monomers: an amine monomer and a lactone monomer. The subsequent coupling of these monomers resulted in the formation of the target dinucleoside with the oxyacetamide backbone.

Table 2: Key Components and Findings in the Synthesis of an Oxyacetamide-Linked Dinucleoside Analogue

| Feature | Description | Source |

| Starting Material | D-glucose | |

| Key Intermediates | Amine monomer (7a ) and Lactone monomer (12 ) | |

| Final Product | Oxyacetamide-modified dinucleoside (14 ) | |

| Key Modifications | 5'-C-(2-methoxyethyl) group, 2'-O-methyl group | |

| Linkage Type | Oxyacetamide backbone (five-atom linker) | |

| Observed Chirality | 5'-(S) chirality | |

| Conformational Features | Helical structure; 'S'-type sugar pucker at 5'-end, 'N'-type at 3'-end | |

| Potential Application | Antisense agents |

Advanced Analytical Characterization and Spectroscopic Analysis

Development and Validation of Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of pharmaceutical compounds. For Oxyacetamide hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but complementary roles.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and conducting quantitative analysis of phenoxyacetamide derivatives due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode employed.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products. Key considerations include the choice of stationary phase (column), the composition of the mobile phase (the solvent that moves the sample through the column), flow rate, and detector wavelength. For phenoxyacetamide compounds, C18 (octadecylsilane) columns are frequently used due to their hydrophobic nature, which provides good retention and separation. nih.gov

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The ratio of these solvents can be kept constant (isocratic elution) or varied during the run (gradient elution) to ensure the efficient elution of all components. americanpharmaceuticalreview.com A photodiode array (PDA) or a standard UV detector is commonly used for detection, set at a wavelength where the analyte exhibits maximum absorbance. americanpharmaceuticalreview.com

Method validation is performed according to established guidelines (e.g., ICH Q2(R1)) to ensure the method is accurate, precise, linear, and robust for its intended purpose. nih.govresearchgate.netresearchgate.net This process confirms that the analytical procedure is reliable for routine quality control and stability testing.

Table 1: Representative RP-HPLC Method Parameters for Phenoxyacetamide Analysis

| Parameter | Typical Conditions | Purpose |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., Phosphate) | Elutes the compounds from the column. |

| Elution Mode | Isocratic or Gradient | Ensures efficient separation of all components. americanpharmaceuticalreview.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Ensures reproducibility of retention times. americanpharmaceuticalreview.com |

| Detection | UV/PDA at 240-270 nm | Quantifies the analyte based on its light absorbance. researchgate.net |

| Injection Volume | 5-20 µL | Introduces a precise amount of sample into the system. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile substances. clockss.org However, compounds like this compound, which are salts containing polar functional groups (amide, ether), are generally non-volatile and thermally labile. Direct analysis by GC is often impractical due to strong intermolecular hydrogen bonding and low volatility. oup.comnasa.gov

To overcome this limitation, derivatization is employed. research-solution.com This process chemically modifies the analyte to create a more volatile and thermally stable derivative suitable for GC analysis. gnomio.com For amides, the most common derivatization technique is silylation, which replaces the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blogsigmaaldrich.com Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nasa.govsigmaaldrich.comnih.gov The reaction increases volatility and reduces the potential for adsorption onto the GC column. gnomio.com

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a capillary column (e.g., HP-5MS) and a mass spectrometer (MS) or a flame ionization detector (FID). atlantis-press.com GC is particularly useful for monitoring the progress of synthesis reactions by tracking the disappearance of reactants and the appearance of products. google.com It can also be used to detect and quantify volatile impurities or residual solvents.

Table 2: Typical GC Derivatization and Analysis Conditions for Amides

| Step / Parameter | Description | Purpose |

| Derivatization Agent | BSTFA or MSTFA, often with a catalyst like TMCS (Trimethylchlorosilane). chemcoplus.co.jp | To create a volatile trimethylsilyl (TMS) derivative. phenomenex.blog |

| Reaction Conditions | Heating the sample with the reagent (e.g., 75 °C for 30-60 min). sigmaaldrich.com | To ensure the derivatization reaction goes to completion. sigmaaldrich.com |

| GC Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm). atlantis-press.com | To separate the derivatized analyte from other components. |

| Carrier Gas | Helium or Nitrogen. atlantis-press.comgoogle.com | To carry the vaporized sample through the column. |

| Temperature Program | Initial hold at a lower temperature, followed by a ramp to a higher temperature. atlantis-press.com | To achieve optimal separation of compounds with different boiling points. |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID). google.com | To detect and quantify the eluted components. |

Application of Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. researchgate.net

In the ¹H NMR spectrum of a typical phenoxyacetamide, distinct signals are expected for the protons of the phenyl ring, the methylene (B1212753) (-CH₂-) group, and the amide (-NH) group. The aromatic protons usually appear as a complex multiplet in the range of 6.9-7.5 ppm. The methylene protons adjacent to the ether oxygen typically resonate as a singlet around 4.5 ppm. The amide protons are exchangeable and their chemical shift can vary, but they are often observed as a broad singlet. nih.govarabjchem.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon (C=O) of the amide group, which is typically found downfield around 168-171 ppm. rsc.org The carbons of the aromatic ring appear in the 115-160 ppm region, while the methylene carbon (-O-CH₂-) is observed around 65-70 ppm. spectrabase.com Advanced 2D NMR techniques like COSY and HSQC can be used to establish correlations between protons and carbons, confirming the connectivity of the molecular structure. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Phenoxyacetamide Structure

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| Amide Carbonyl (C=O) | - | ~168 - 171 | Characteristic downfield shift due to the electronegative oxygen. rsc.org |

| Aromatic C-O | - | ~157 - 159 | The carbon atom of the phenyl ring directly bonded to the ether oxygen. |

| Aromatic C-H | ~6.9 - 7.5 | ~115 - 130 | Signals depend on the substitution pattern of the aromatic ring. nih.gov |

| Methylene (-O-CH₂-) | ~4.5 | ~65 - 70 | Methylene group situated between the ether oxygen and the amide carbonyl. |

| Amide (N-H) | Varies (broad) | - | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. savemyexams.com For this compound, Electron Ionization (EI-MS) is a common technique. nih.gov

In an EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the free base form of the compound. nih.gov The molecular ion for 2-phenoxyacetamide (B1293517) is observed at m/z 151. nih.gov

This molecular ion is often unstable and undergoes fragmentation in predictable ways, providing a unique "fingerprint" for the molecule. nih.govrsc.org For phenoxyacetamide structures, common fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common in amides. nih.govyoutube.com This can lead to the formation of a resonance-stabilized acylium ion.

Cleavage of the Ether Bond: The C-O bond of the phenoxy group can break, leading to the formation of a phenoxy radical or a phenyl cation (m/z 77) and other fragments. nih.gov A prominent fragment at m/z 107, corresponding to the phenoxyacetyl moiety, is also often observed. nih.gov

Analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

Table 4: Expected Key Fragments in the EI-Mass Spectrum of a Phenoxyacetamide

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| [M]⁺• | Molecular Ion (e.g., 151) | Initial ionization of the molecule. nih.gov |

| 107 | [C₆H₅OCH₂CO]⁺ | Loss of the amide group. |

| 94 | [C₆H₅OH]⁺• (Phenol) | Rearrangement followed by cleavage. |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Cleavage of the ether bond and loss of the acetamide (B32628) side chain. nih.govyoutube.com |

| 44 | [CONH₂]⁺ | Cleavage of the R-CONH₂ bond (for primary amides). nih.gov |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are based on the absorption or scattering of light by molecular vibrations and are highly effective for identifying the characteristic bonds within this compound. americanpharmaceuticalreview.com

The IR spectrum of a phenoxyacetamide displays several characteristic absorption bands:

N-H Vibrations: Secondary amides show N-H stretching bands (Amide A) typically in the region of 3200-3400 cm⁻¹. The N-H bending vibration (Amide II) appears around 1550 cm⁻¹. acs.orgconicet.gov.ar

C=O Stretch (Amide I): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing strongly between 1650 and 1680 cm⁻¹. researchgate.net Its exact position is sensitive to hydrogen bonding and molecular conformation.

C-O-C Stretch: The asymmetric stretching of the aryl-alkyl ether bond gives rise to a strong absorption band typically found around 1240 cm⁻¹. vscht.cz

Aromatic Vibrations: C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while C=C in-ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. vscht.cz

Raman spectroscopy provides complementary information. nih.gov While C=O and N-H stretches are also visible, non-polar bonds and aromatic ring vibrations often produce stronger Raman signals than IR signals. americanpharmaceuticalreview.com Together, IR and Raman spectra offer a comprehensive fingerprint for the functional groups within the molecule, confirming its identity.

Table 5: Characteristic Vibrational Frequencies for a Phenoxyacetamide Structure

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectrum |

| Amide A (N-H Stretch) | Amide (N-H) | ~3300 - 3400 | IR |

| Aromatic C-H Stretch | Aromatic (C-H) | ~3030 - 3100 | IR/Raman |

| Amide I (C=O Stretch) | Amide (C=O) | ~1650 - 1680 | IR/Raman |

| Amide II (N-H Bend) | Amide (N-H) | ~1550 - 1620 | IR |

| Aromatic C=C Stretch | Aromatic Ring | ~1400 - 1600 | IR/Raman |

| Ether C-O-C Stretch | Aryl-Alkyl Ether | ~1240 | IR |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely utilized technique for the quantitative analysis of pharmaceutical substances. google.comgoogle.com The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. google.com For a compound like this compound, this technique offers a straightforward and cost-effective means of determining its concentration in a solution.

The application of UV-Vis spectrophotometry for the concentration determination of this compound would first involve identifying the wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the compound across a range of UV-Vis wavelengths to obtain its absorption spectrum. The λmax is the wavelength at which the compound absorbs the most light, providing the highest sensitivity for quantification.

To determine the concentration of an unknown sample of this compound, a calibration curve is first constructed. This is accomplished by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. google.com A graph of absorbance versus concentration is then plotted, which should yield a linear relationship in accordance with the Beer-Lambert law. google.com The concentration of the unknown sample can then be accurately determined by measuring its absorbance and interpolating the value from the calibration curve.

Factors that can influence the accuracy of UV-Vis measurements include the purity of the solvent, the pH of the solution, and the presence of interfering substances. Therefore, method validation is a critical step to ensure the reliability of the results.

Table 1: Illustrative Data for UV-Vis Spectrophotometry Calibration Curve

| Standard Solution | Concentration (µg/mL) | Absorbance at λmax |

| 1 | 5 | 0.210 |

| 2 | 10 | 0.425 |

| 3 | 15 | 0.630 |

| 4 | 20 | 0.850 |

| 5 | 25 | 1.055 |

Note: The data presented in this table is illustrative and intended to demonstrate the principle of a calibration curve for UV-Vis spectrophotometry. Actual experimental values for this compound are not publicly available.

Hyphenated Analytical Platforms for Comprehensive Profiling

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical compounds and their associated impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. It is particularly valuable in pharmaceutical analysis for identifying and characterizing impurities and degradation products, even at trace levels.

The process begins with the separation of this compound from its potential impurities and degradation products using High-Performance Liquid Chromatography (HPLC). The separation is typically achieved on a C18 column, and the mobile phase composition is optimized to achieve the best possible resolution of all components.

Following separation by LC, the eluted compounds are introduced into the mass spectrometer. The first stage of mass analysis (MS1) provides the molecular weight of the parent ions. These ions are then subjected to fragmentation, and the resulting fragment ions are analyzed in the second stage of mass analysis (MS2). The fragmentation pattern is a unique "fingerprint" for a molecule and can be used to elucidate its structure.

By comparing the mass spectra of any detected impurities or degradation products with that of the parent this compound, it is possible to identify the nature of the modification, such as oxidation, hydrolysis, or other chemical transformations. This information is crucial for understanding the stability of the drug substance and for ensuring the safety of the final pharmaceutical product.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be employed for the analysis of volatile and semi-volatile compounds. While LC-MS is generally preferred for non-volatile and thermally labile compounds like many pharmaceuticals, GC-MS can be a valuable tool for specific applications.

For the analysis of this compound, GC-MS could be particularly useful for identifying volatile impurities that may be present from the synthesis process or as degradation products. However, due to the likely low volatility and thermal lability of a compound like this compound, a derivatization step would likely be necessary to convert it into a more volatile and thermally stable form before it can be analyzed by GC. This process involves a chemical reaction to modify the functional groups of the analyte.

Once derivatized, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

The choice between LC-MS/MS and GC-MS depends on the physicochemical properties of the analytes of interest. For a comprehensive impurity profile of this compound, both techniques may be employed to cover the full range of potential volatile and non-volatile impurities.

Lack of Specific Data Prevents Mechanistic Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the chemical compound this compound, particularly concerning its mechanistic and molecular behavior. Despite efforts to gather detailed information, specific data regarding its reaction pathways, interactions with biological molecules, and intracellular processes remain largely uncharacterized. This absence of foundational research precludes a detailed analysis as outlined in the requested scientific article.

Mechanistic Insights and Molecular Mode of Action Studies

Detailed investigations into the reaction pathways and potential catalytic cycles involving oxyacetamide hydrochloride are not currently available in the public domain.

The identification of rate-limiting steps and the characterization of reaction intermediates are crucial for understanding the kinetics and mechanism of a chemical transformation. wikipedia.org Such studies often involve a combination of experimental techniques and computational modeling to elucidate the energy profile of a reaction. smu.eduucl.ac.uknih.gov However, specific studies determining these parameters for reactions involving this compound have not been reported. Reactive intermediates, which are transient species formed during a reaction, play a pivotal role in pharmacology and toxicology, but their specific involvement in the context of this compound remains unknown. nih.gov

Modern chemical research heavily relies on the synergy between computational chemistry and experimental validation to propose and confirm reaction mechanisms. rsc.orgnih.gov Computational approaches can model reaction energetics and transition states, providing insights that guide experimental work. smu.edu Conversely, experimental data is essential to validate the predictions of computational models. At present, there are no published studies that apply these methodologies to elucidate the reaction mechanisms of this compound.

The biological activity of a compound is fundamentally linked to its interactions with macromolecules.

The study of receptor binding and the formation of ligand-protein complexes is central to understanding a compound's pharmacological effect. nih.gov Techniques such as crystallography and isothermal titration calorimetry can provide detailed information about these interactions, including the impact of protonation states on binding affinity. nih.gov While "oxyacetamide" has been mentioned as a component of larger molecules designed for specific biological interactions, such as Thalidomide (B1683933) 4'-oxyacetamide-PEG4-amine which acts as a functionalized cereblon ligand for PROTAC research, there is no specific data on the receptor binding properties of this compound as an independent entity. rndsystems.com

Many drugs exert their effects by modulating the activity of enzymes. nih.gov The characterization of this modulation involves detailed kinetic studies to determine parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive). scienceopen.comnih.govembrapa.brmdpi.com Polyphenols from various natural sources, for instance, have been shown to modulate the activity of antioxidant enzymes. nih.govnih.gov However, there is no available research detailing the effects of this compound on any specific enzyme, nor any kinetic data to characterize such potential interactions.

Due to the lack of specific research findings on this compound in these key areas, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested structure. Further experimental and computational research is required to elucidate the fundamental chemical and biological properties of this compound.

An extensive search for scientific literature and research data concerning the chemical compound “this compound” has yielded no specific information regarding its mechanistic insights, molecular mode of action, cellular uptake and distribution, or its engagement with the ubiquitin-proteasome system, particularly in the context of PROteolysis TArgeting Chimeras (PROTACs).

The provided search results offered general information on the following topics:

PROTAC Technology: This technology utilizes the cell's own ubiquitin-proteasome system to target and degrade specific proteins. It is a significant area of research in drug development, particularly in cancer therapy.

Ubiquitin-Proteasome System (UPS): The UPS is a critical cellular pathway responsible for the degradation of unwanted or damaged proteins, playing a key role in maintaining cellular homeostasis.

Cellular Uptake Mechanisms: The processes by which substances cross cell membranes are varied and depend on the nature of the substance. Research in this area is extensive for nanoparticles, RNA therapeutics, and other small molecules, but no specific information was found for this compound.

Due to the absence of any available data on this compound in the specified contexts, it is not possible to generate the requested article with scientifically accurate and detailed content for the outlined sections. The scientific community has not published research on the cellular behavior or the potential role of this specific compound in the ubiquitin-proteasome pathway or as a component of PROTACs. Therefore, no data tables or detailed research findings on this compound can be provided.

Computational Chemistry and in Silico Research Paradigms

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular stability, geometry, and reactivity.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used in computational chemistry. scispace.com Ab initio methods, such as Hartree-Fock, derive their results from first principles without using experimental data. frontiersin.org DFT, on the other hand, is a method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost that has made it exceedingly popular. scispace.com

A typical DFT study on a compound like Oxyacetamide hydrochloride would involve geometry optimization to find the lowest energy structure. tandfonline.com This is commonly performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) or 6-311G(d,p), which provides a robust description of the molecule's electrons. researchgate.netresearchgate.net From the optimized geometry, various properties can be calculated. For instance, studies on related acetamide (B32628) derivatives have successfully used DFT to determine structural parameters (bond lengths and angles), thermodynamic properties, and vibrational frequencies. researchgate.net For N-hydroxyacetamide, a closely related structure, ab initio calculations have been employed to investigate its structure and stability. researchgate.netdntb.gov.uamcmaster.ca

A theoretical investigation into the ruthenium-catalyzed synthesis of oxalamides from ethylene (B1197577) glycol and amines utilized DFT calculations to elucidate the reaction mechanism, identifying the rate-determining step as the oxidation of a hydroxyacetamide intermediate. rsc.org Such calculations provide critical insights that would be applicable to understanding the formation and stability of this compound.

| Parameter | Description | Typical Application to this compound |

| Functional | The approximation used to describe the exchange-correlation energy in DFT. | B3LYP is a widely used hybrid functional known for its accuracy in organic molecules. tandfonline.com |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-311+G(d,p) is a triple-zeta basis set with diffuse and polarization functions, suitable for capturing the electronic details of heteroatoms like oxygen and nitrogen. researchgate.net |

| Geometry Optimization | A process to find the three-dimensional arrangement of atoms with the minimum energy. | Determines the most stable conformation, bond lengths, and bond angles of the molecule. researchgate.net |

| Frequency Calculation | Calculation of the vibrational modes of the molecule. | Confirms the optimized structure is a true minimum (no imaginary frequencies) and allows for the prediction of IR and Raman spectra. researchgate.net |

Molecular orbital (MO) analysis is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. scispace.com For various acetamide derivatives, the HOMO-LUMO gap has been calculated to explain chemical activity and charge transfer properties. scispace.comnih.gov

Charge distribution analysis reveals how electron density is spread across the molecule, which is vital for understanding electrostatic interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. researchgate.netnih.gov NBO analysis on 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide revealed significant negative charges on the oxygen and nitrogen atoms, indicating their roles as primary sites for interaction. researchgate.net Similar analysis on this compound would identify the most electron-rich and electron-poor regions, highlighting potential sites for electrophilic and nucleophilic attack. Experimental charge density analysis can also be used to unravel noncovalent interactions in molecular crystals. mdpi.com

| Property | Description | Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; a higher energy suggests greater electron-donating ability. nih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; a lower energy suggests greater electron-accepting ability. scispace.com |

| HOMO-LUMO Gap | The energy difference between E(LUMO) and E(HOMO). | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. scispace.com |

| Mulliken/NPA Charges | Calculated partial atomic charges on each atom. | Helps visualize the electrostatic potential and identify sites for intermolecular interactions like hydrogen bonding. researchgate.net |

Molecular Modeling and Simulation for Conformational and Dynamic Studies

While quantum calculations describe the static nature of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior, including conformational changes and interactions with its environment over time.

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. tandfonline.com This method is invaluable for studying the flexibility of molecules and their interactions with solvent molecules, such as water. temple.edu To perform an MD simulation of this compound, a force field (e.g., AMBER, CHARMM) would be chosen to define the potential energy of the system.

Simulations of small amides in aqueous solutions have been used to study solvation free energies and hydrogen bonding patterns. temple.eduacs.org An MD simulation would reveal how water molecules arrange around this compound, the stability of intramolecular and intermolecular hydrogen bonds, and the molecule's preferred conformations in solution. Such studies on related amides have shown that the solvent environment significantly influences molecular structure and dynamics. scispace.comacs.org

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule, typically a protein target. acs.org This method is central to drug discovery for predicting how a potential drug might interact with its biological target. nih.gov

For this compound, a docking study would require a specific protein target. Given that related amide structures have shown activity as anticonvulsants, a plausible target could be a voltage-gated sodium channel or a GABA receptor. nih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm (e.g., AutoDock) to sample numerous binding poses. acs.org The poses are scored based on binding energy, with lower energy values indicating more favorable binding. nih.gov

Docking studies on other amide-containing ligands have successfully identified key interactions, such as hydrogen bonds between the amide moiety and amino acid residues like Tyrosine and Aspartate in the protein's active site. acs.orgnih.gov A hypothetical docking result for this compound might show its hydroxyl and carbonyl groups forming critical hydrogen bonds within a receptor's binding pocket.

| Docking Parameter | Description | Hypothetical Result for this compound |

| Binding Energy (kcal/mol) | The calculated free energy of binding between the ligand and the protein. | A value of -7.5 kcal/mol would suggest stable binding. |

| Inhibition Constant (Ki) | An indication of how potently the ligand inhibits the protein's function, calculated from the binding energy. | A low micromolar (µM) or nanomolar (nM) value would indicate high potency. |

| Interacting Residues | The specific amino acids in the protein's active site that form bonds with the ligand. | Asp121, Ser154, Tyr320 |

| Key Interactions | The types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bonds formed by the carbonyl oxygen and hydroxyl group; hydrophobic interactions with the acetyl group. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar To develop a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured biological activities (e.g., anticonvulsant IC₅₀ values). nih.gov

The process involves calculating a wide range of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates a subset of these descriptors with the observed activity. nih.gov A successful QSAR model can predict the activity of new, untested compounds. nih.gov

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govresearchgate.net For a series of anticonvulsant benzamides, a pharmacophore model might consist of one hydrogen bond donor, one hydrophobic group, and two aromatic rings. nih.gov Such a model serves as a 3D template for designing new molecules with potentially enhanced activity. For this compound, a pharmacophore model would highlight the critical importance of its hydroxyl and amide functionalities in potential receptor binding.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are foundational to modern computational drug discovery. mdpi.com The primary function of a QSAR model is to establish a mathematical correlation between the structural or physicochemical properties of a set of compounds and their biological activity. nih.govfarmaciajournal.com This allows for the prediction of activity for novel or untested compounds. nih.gov

The development of a robust QSAR model follows a systematic workflow. mdpi.com It begins with a dataset of compounds with known biological activities, which is partitioned into a training set to build the model and a test set to validate its predictive power. mdpi.com Machine learning algorithms, such as Support Vector Machine, Random Forest, and Multi-Layer Perceptron, are frequently used to learn the complex relationships between molecular descriptors and activity. nih.gov For a compound like this compound, a QSAR model could be developed to predict its potential anticonvulsant activity, for example, by training a model on a series of structurally related compounds with known potencies. The model would identify key molecular features that contribute positively or negatively to the desired biological effect. researchgate.net

Table 1: Illustrative QSAR Model Parameters for Predicting Biological Activity This table presents a hypothetical set of molecular descriptors that could be used in a QSAR model for a compound like this compound. The values are for illustrative purposes only.

| Molecular Descriptor | Definition | Hypothetical Value for Oxyacetamide | Potential Influence on Activity |

|---|---|---|---|

| LogP | Octanol-water partition coefficient (Lipophilicity) | 0.5 | Affects membrane permeability and target binding |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (O, N) | 69.3 Ų | Influences absorption and blood-brain barrier penetration |

| Number of Hydrogen Bond Donors | Count of NH or OH groups | 2 | Key for specific interactions with biological targets |

| Molecular Weight | Mass of the molecule | 152.58 g/mol (for hydrochloride salt) | General drug-likeness property |

De Novo Design and Virtual Screening Applications

Virtual screening and de novo design are powerful computational strategies for identifying novel drug candidates. chemrxiv.org Virtual screening involves searching large libraries of existing compounds to find those that are likely to bind to a specific biological target. europa.eu In contrast, de novo design algorithms build new molecules from scratch, piece by piece, to perfectly fit the constraints of a target's binding site. osti.govnih.gov

For this compound, if its biological target were known (e.g., a specific ion channel or enzyme), virtual screening could be used to identify other commercially available compounds with similar predicted activity. Structure-based virtual screening would involve docking thousands of molecules into the target's binding pocket and scoring their potential interactions. nih.gov

De novo design offers a more innovative approach. osti.gov Starting with a seed fragment or within the defined shape of a receptor pocket, algorithms can "grow" a molecule by adding atoms or functional groups that form favorable interactions, such as hydrogen bonds or hydrophobic contacts. osti.gov This method has the advantage of exploring a much broader chemical space than that covered by existing compound libraries, potentially leading to the discovery of highly novel and potent molecules. osti.gov

Computational Approaches in Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Predictions

Understanding a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile is critical for its development. Computational tools play a vital role in predicting these properties before extensive in vivo testing.

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Species

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated simulation technique used to predict the ADME of a compound in the body. nih.gov Unlike traditional pharmacokinetic models, PBPK models are mechanistic, representing the body as a series of interconnected physiological compartments (organs and tissues). mdpi.com This approach allows for the prediction of drug concentrations in specific tissues and the extrapolation of pharmacokinetic data across different species, from preclinical animals to humans. nih.govfrontiersin.org

A PBPK model for this compound would be constructed using its physicochemical properties (e.g., LogP, pKa, solubility), in vitro data (e.g., metabolic stability, plasma protein binding), and physiological parameters of the species being modeled (e.g., organ volumes, blood flow rates). pharmaron.comkinampark.com By first building and validating models in preclinical species like rats and dogs, researchers can gain confidence in the model's ability to predict human pharmacokinetics. nih.gov This is invaluable for planning first-in-human studies and exploring the potential impact of factors like age or disease state on the drug's behavior. nih.gov

Table 3: Key Input Parameters for a PBPK Model of Oxyacetamide This table lists the essential compound-specific and system-specific data required to build a PBPK model. The values provided are hypothetical examples.

| Parameter Type | Parameter Name | Example Value | Source |

|---|---|---|---|

| Compound Data | Molecular Weight | 152.58 g/mol | Chemical Structure |

| LogP | 0.5 | Experimental/Predicted | |

| Aqueous Solubility | 15 mg/mL | Experimental | |

| In Vitro Intrinsic Clearance | 10 µL/min/mg protein | Liver Microsome Assay | |

| Physiological Data (for a specific species) | Liver Blood Flow | 55 mL/min/kg | Literature |

| Cardiac Output | 250 mL/min/kg | Literature | |

| Organ Volumes (e.g., Liver, Kidney) | Species-specific values | Literature |

Preclinical Research Data for this compound Not Publicly Available

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical research data for the chemical compound "this compound" could be identified. The detailed investigation sought to uncover information pertaining to its in vitro biological activity and in vivo preclinical models, as per the structured outline provided.

The extensive search included methodologies and model systems crucial for the preclinical evaluation of a compound. However, no studies detailing the use of cell-based functional assays, reporter systems, or biochemical assays for target engagement and pathway modulation for this compound were found. Similarly, information regarding the application of high-throughput screening (HTS) or phenotypic screening approaches for this specific compound is not available in the public domain.

Furthermore, the search for the development and application of in vivo preclinical models yielded no results for this compound. There is no accessible research detailing the establishment of rodent models for efficacy evaluation or the use of non-rodent animal models in the characterization of this compound.

Consequently, the requested article focusing solely on the preclinical research methodologies and model systems for "this compound" cannot be generated due to the absence of specific scientific data. The creation of data tables and detailed research findings, as instructed, is not possible without foundational research to draw upon.

Preclinical Research Methodologies and Model Systems

Development and Application of In Vivo Preclinical Models.

Translational Research Paradigms in Preclinical Settings

Translational research in preclinical settings serves as a critical bridge between basic scientific discoveries and their application in clinical practice. researchgate.netnih.gov The primary objective is to ensure that promising innovations move forward to clinical trials with a higher probability of success by addressing safety and efficacy early in the development process. nih.gov This paradigm involves a multidisciplinary and iterative feedback process between different research domains to facilitate the development of new drugs. nih.gov

A key challenge in this phase is the "translational gap" between preclinical findings and clinical outcomes. researchgate.net To mitigate this, a flexible, "case-by-case approach" is often adopted for the preclinical safety assessment of new chemical entities like Oxyacetamide hydrochloride. taylorfrancis.com This approach allows for the design of studies that answer specific questions relevant to the compound's attributes and intended clinical use, rather than adhering to a rigid checklist of standardized tests. taylorfrancis.com The goal is to perform the "right amount" of testing to inform clinical decisions for the target population. taylorfrancis.com

Modern translational paradigms also incorporate "New Approach Methodologies" (NAMs), which include advanced in vitro systems and in silico mechanistic models. nih.gov These methodologies aim to improve the translational success of preclinical data by providing more human-relevant information and reducing reliance on animal studies. nih.gov For a compound such as this compound, this could involve using human induced pluripotent stem cell (iPSC)-based models to better predict clinical responses. researchgate.net The integration of these approaches can optimize preclinical drug development, enhance the accuracy of human predictions, and ultimately reduce clinical trial failures. nih.gov

The process of translational research takes promising drug candidates from the discovery phase to early clinical development. dndi.org This involves assessing the safety and tolerability of the new candidate, developing formulations, and establishing initial dosing considerations before moving to Phase I human trials. dndi.org

Biomarker Discovery and Validation in Preclinical Contexts

Biomarker discovery and validation are integral components of the preclinical evaluation of novel compounds. Biomarkers are measurable indicators that can provide crucial information about a drug's effect on the body.

Identification of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a new chemical entity is engaging its intended target and eliciting the desired biological effect, a concept known as "proof of mechanism". criver.com These biomarkers are measurable indicators of a therapeutic effect on the target organism and play a critical role in guiding drug development. hubspotusercontent-na1.net For a hypothetical compound like this compound, identifying relevant PD biomarkers would be a key step in its preclinical development.

The process involves identifying markers that reflect the drug's impact on biological or physiological functions. veedalifesciences.com This could involve a range of assays, and the selection of appropriate biomarkers is crucial for making informed decisions about the compound's potential. Reliable PD biomarkers can help in the selection of lead compounds, understanding the biological response, and optimizing the dosing schedule. biognosys.com

The evidentiary considerations for selecting a PD biomarker include its dynamic range over the exposure range of the drug and the analytical validity of the assay used to measure it. nih.gov The assay must be accurate, precise, specific, sensitive, and reproducible to ensure the reliability of the data. nih.gov

Below is a hypothetical data table illustrating the kind of data that would be collected in the identification of a pharmacodynamic biomarker for a compound like this compound.

| Biomarker Candidate | Assay Type | Change from Baseline (Mean ± SD) | Rationale for Selection |

| Protein X Phosphorylation | Western Blot | 2.5 ± 0.8 fold increase | Direct target of the hypothesized pathway |

| Gene Y Expression | qPCR | 3.2 ± 1.1 fold increase | Downstream indicator of target engagement |

| Enzyme Z Activity | Enzymatic Assay | 50 ± 15% inhibition | Functional consequence of target modulation |

Use of Imaging Modalities in Preclinical Research

Preclinical imaging provides a non-invasive way to longitudinally monitor changes at the organ, tissue, cell, or molecular level in response to a therapeutic agent. mrsolutions.com These techniques are invaluable for understanding a drug's mechanism of action, biodistribution, and efficacy in living animal models. mrsolutions.comcriver.com

Several imaging modalities are adapted for preclinical use, each with its own strengths. scintica.com These include:

Magnetic Resonance Imaging (MRI): Offers excellent soft tissue contrast without using ionizing radiation, making it suitable for a wide range of applications, including anatomical, functional, and molecular imaging. mrsolutions.comscintica.com

Positron Emission Tomography (PET): A highly sensitive nuclear imaging technique that uses radiotracers to visualize and quantify physiological processes. nih.govnih.gov

Single Photon Emission Computed Tomography (SPECT): Another nuclear imaging modality that provides functional information. mrsolutions.comnih.gov

Computed Tomography (CT): Provides high-resolution anatomical images. nih.gov

Optical Imaging (Bioluminescence and Fluorescence): A commonly used modality for its speed and ability to provide molecular information. nih.gov

Ultrasound: Offers high temporal and spatial resolution with good soft tissue contrast and does not involve ionizing radiation. scintica.com

The combination of different imaging techniques, known as multimodal imaging, can provide complementary anatomical and functional information. mrsolutions.comscintica.com For instance, co-registering PET or SPECT data with CT or MRI scans can help to spatially orient the functional data within the anatomical context of the subject. criver.com This integrated approach allows researchers to gain a more comprehensive understanding of a drug's effects.

The following table provides a summary of preclinical imaging modalities that could be used in the study of a compound like this compound.

| Imaging Modality | Information Provided | Key Advantages |

| MRI | Anatomical, functional, and molecular | Excellent soft tissue contrast, no ionizing radiation mrsolutions.comscintica.com |

| PET | Functional and physiological | High sensitivity nih.govnih.gov |

| SPECT | Functional | Utilizes different radioisotopes than PET mrsolutions.com |

| CT | Anatomical | High resolution |

| Optical Imaging | Molecular | Fast, commonly used nih.gov |

| Ultrasound | Anatomical and functional | High resolution, no ionizing radiation scintica.com |

Intellectual Property and Patent Landscape Analysis

Global Patenting Trends for Oxyacetamide Hydrochloride and Related Compounds

A comprehensive analysis of the patenting trends for a specific chemical entity like this compound requires an examination of both the volume and nature of patent filings over time. While dedicated patents for "this compound" are not prolific, a broader look at the patent landscape for oxyacetamide derivatives and amide-containing compounds provides valuable insights into the innovation ecosystem.

The patenting activity for compounds related to this compound is often embedded within broader patents covering classes of chemical structures with potential therapeutic applications. For instance, patent applications may claim a genus of compounds that includes an oxyacetamide moiety, focusing on their potential as inhibitors of specific biological targets.

An analysis of patent databases reveals that the number of patent applications for new chemical entities generally follows an upward trend, with significant activity in the pharmaceutical and agrochemical sectors. epo.org For example, a review of patent applications over the last two decades shows a steady increase in filings related to novel therapeutic agents. mdpi.com This trend is driven by the continuous search for new drugs with improved efficacy and safety profiles.

The legal status of these patent applications is a key metric to track, with a significant portion of applications being granted, while others may be pending, abandoned, or withdrawn. mdpi.com The time from application to grant can be several years, and monitoring the status of applications provides insight into the potential for future market exclusivity. smw.ch

Table 1: Illustrative Examples of Patents Referencing Oxyacetamide or Related Amide Structures

| Patent Number | Title | Assignee | Key Features Mentioned |

| US20080070922A1 | Combination of Organic Compounds | Individual | Mentions "oxyacetamide" in the context of a combination of organic compounds. google.com |

| EP1948149B1 | Formulation comprising metformin (B114582) and vildagliptin | Novartis AG | Includes "oxyacetamide;hydrochloride" in the chemical compound description. google.com |

| Patent 4129988 | BENZAMIDE (B126) COMPOUND AND HERBICIDE | Nippon Soda Co., Ltd. | Describes oxyacetamide-based ingredients in the context of herbicides. epo.org |

| US Patent Office | N-cyclopropylaryloxyacetamides | Unspecified | Details the preparation of various N-cyclopropylaryloxyacetamides. googleapis.com |

This table is for illustrative purposes and includes patents that reference oxyacetamide or related structures, highlighting the diversity of applications and assignees in this chemical space.

Identifying the key patent holders in a particular technological domain is crucial for understanding the competitive landscape. einfolge.com In the broader field of amide-containing pharmaceuticals, major patent assignees often include large pharmaceutical corporations, specialized biotechnology companies, and academic research institutions. mdpi.com

For instance, an analysis of patents related to conotoxins, which are peptide amides, reveals that the University of Utah Research Foundation has been a significant patent holder over an extended period. mdpi.com Similarly, companies like Nippon Soda Co., Ltd. hold patents for benzamide compounds with herbicidal activity, which are structurally related to oxyacetamide. epo.org

Innovation hotspots, or geographical areas with a high concentration of patenting activity, can also be identified through patent analysis. Data from the European Patent Office (EPO) shows that the United States, Germany, Japan, and China are major sources of patent applications across various technology fields, including pharmaceuticals. epo.org This geographical distribution highlights the global nature of research and development in the chemical and pharmaceutical industries.

Strategic Patent Analysis for Research and Development

A strategic analysis of the patent landscape can provide a roadmap for R&D activities, helping to identify promising areas of research and avoid potential infringement issues. einfolge.com This involves looking for "white spaces" in the patent landscape and gathering competitive intelligence from patent data.

"White space" analysis aims to identify areas within a technology domain where there is little or no patenting activity. einfolge.com These gaps may represent opportunities for innovation and the development of novel intellectual property. For the oxyacetamide chemical space, a white space analysis might focus on:

Novel derivatives: Exploring modifications to the oxyacetamide scaffold to develop new compounds with unique properties.

New therapeutic applications: Investigating the potential of oxyacetamide-related compounds for treating diseases beyond their currently explored uses.

Innovative formulations: Developing new delivery systems or combination therapies that enhance the efficacy or reduce the side effects of existing compounds.

The analysis of patent data can also reveal emerging technologies. For example, the increasing use of computational methods and artificial intelligence in drug discovery is reflected in the patent literature.

Patent documents are a rich source of competitive intelligence, providing insights into the R&D strategies of competitors. cortellislabs.com By analyzing the patents and patent applications of other companies and research institutions, it is possible to:

Identify key competitors: Determine which organizations are active in a particular field. einfolge.com

Track competitor R&D: Monitor the technological direction and focus of competitors.

Assess technological strengths and weaknesses: Understand the core competencies and potential vulnerabilities of other players in the field.

This information can inform strategic decisions, such as whether to pursue a particular line of research, seek a licensing agreement, or enter into a collaboration.

Role of Intellectual Property in Driving Academic-Industrial Collaborations

Intellectual property is a cornerstone of collaborations between academic institutions and industrial partners in the pharmaceutical and chemical sectors. nih.gov These partnerships are often essential for translating basic research discoveries into marketable products.

IP provides the framework for these collaborations, defining the ownership of inventions and the terms of any licensing agreements. nih.gov For industry, a strong IP position is crucial for protecting its investment in R&D and securing market exclusivity for new products. For academic institutions, the potential for licensing revenue and the opportunity to see their research have a real-world impact are major incentives for engaging in these partnerships. smw.chresearchgate.net

Successful academic-industrial collaborations are often characterized by a clear understanding and mutual respect for each other's goals and cultures. smw.ch While academia is often focused on the pursuit of knowledge and publication, industry is driven by commercial objectives. A well-structured collaboration agreement that addresses IP ownership and benefit-sharing can help to align these different interests and foster a productive partnership.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the pace of discovery and innovation. These computational approaches are particularly valuable for predicting molecular properties, optimizing synthetic routes, and identifying novel therapeutic applications. For a compound such as Oxyacetamide hydrochloride, the integration of AI/ML could revolutionize its study in several ways.

Machine learning models, trained on vast datasets of chemical structures and their associated biological activities, can predict the potential efficacy and toxicity of novel Oxyacetamide derivatives before they are synthesized in the lab. This predictive power significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to identify the key structural features of the oxyacetamide scaffold that are crucial for its biological activity.

Furthermore, AI algorithms can analyze complex biological data to propose novel mechanisms of action or identify new therapeutic targets for this compound. youtube.comnashbio.com By integrating data from various sources, AI can uncover previously unknown relationships between the compound, its molecular targets, and disease pathways. frontiersin.orgnygen.io Generative AI models can even design entirely new molecules based on the oxyacetamide framework, optimized for specific properties like enhanced binding affinity or improved metabolic stability. nih.gov

The application of AI also extends to chemical synthesis. ML algorithms can predict the outcomes of different reaction conditions, helping chemists to design more efficient and higher-yielding synthetic pathways for this compound and its analogs. This not only accelerates research but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact on Oxyacetamide Research |

|---|---|---|

| Predictive Modeling (QSAR) | Utilizes statistical models to correlate chemical structure with biological activity. | Faster screening of new oxyacetamide derivatives for desired properties. |

| Generative Models | Algorithms that can design novel molecular structures. | Creation of new oxyacetamide-based compounds with optimized efficacy and safety profiles. |

| Synthesis Prediction | Predicts optimal reaction pathways and conditions for chemical synthesis. | More efficient, cost-effective, and sustainable synthesis of this compound. |

| Target Identification | Analyzes biological data to identify potential molecular targets for a compound. | Discovery of new therapeutic applications for this compound. |

Advanced Materials Science Applications of Oxyacetamide Structures

While traditionally studied for its biological properties, the chemical structure of this compound presents intriguing possibilities for applications in advanced materials science. The presence of functional groups such as hydroxyl (-OH) and amide (-CONH2) provides reactive sites for polymerization and surface functionalization, opening the door to the creation of novel materials with tailored properties.

The hydroxyl and amide groups on the oxyacetamide molecule are capable of forming hydrogen bonds, which can be exploited in the design of self-assembling materials and hydrogels. These materials could have applications in biomedical engineering, such as scaffolds for tissue engineering or matrices for controlled drug release.

Furthermore, oxyacetamide derivatives could be used as monomers or cross-linking agents in the synthesis of new polymers. By incorporating the oxyacetamide structure into a polymer backbone, it may be possible to impart specific properties, such as enhanced biocompatibility, biodegradability, or thermal stability. The functional groups could also serve as handles for attaching other molecules, creating functionalized polymers for applications in sensing, catalysis, or affinity chromatography.

Surface functionalization is another promising area of research. The oxyacetamide molecule could be grafted onto the surface of various substrates, such as silicon wafers, nanoparticles, or medical implants, to modify their surface properties. nih.govresearchgate.net For example, functionalizing a surface with oxyacetamide could increase its hydrophilicity, improve its biocompatibility, or create specific binding sites for proteins or other biomolecules. nih.gov This could be particularly useful in the development of biosensors, where a high degree of control over surface chemistry is essential for achieving sensitive and reproducible results. nih.gov

Table 2: Potential Materials Science Applications for Oxyacetamide Structures

| Application Area | Description | Role of Oxyacetamide Structure |

|---|---|---|

| Biomaterials | Development of materials for biomedical applications, such as tissue engineering and drug delivery. | Provides biocompatibility and sites for further functionalization in hydrogels and scaffolds. |

| Polymer Synthesis | Creation of new polymers with specific, tailored properties. | Can act as a monomer or cross-linking agent to enhance properties like thermal stability or biodegradability. |

| Surface Functionalization | Modification of material surfaces to alter their chemical and physical properties. | The hydroxyl and amide groups can be used to graft the molecule onto surfaces for applications like biosensors. nih.gov |

Green Chemistry Principles in Oxyacetamide Synthesis and Application

Green chemistry, also known as sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and use of this compound can lead to more environmentally friendly and economically viable processes.

The twelve principles of green chemistry provide a roadmap for achieving these goals. For the synthesis of this compound, several of these principles are particularly relevant:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a core tenet. youtube.comfrontiersin.orgnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. frontiersin.orgnih.gov Catalysts are used in small amounts and can carry out a single reaction many times, reducing waste. nygen.io Asymmetric catalysis, in particular, is a powerful tool for producing enantiopure compounds efficiently. frontiersin.orgnih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives like water or supercritical fluids. nashbio.com Many traditional organic solvents are toxic, flammable, and contribute to air pollution.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. youtube.comfrontiersin.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as biomass, rather than depleting fossil fuels is a key goal of sustainable chemistry. youtube.comfrontiersin.orgnih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions. nih.govnih.gov An enzymatic approach to synthesizing oxyacetamide could significantly reduce the environmental impact compared to traditional chemical methods.